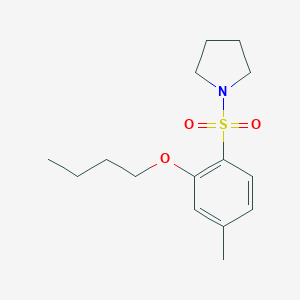
3-isopropyl-4-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-isopropyl-4-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Wirkmechanismus
3-isopropyl-4-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide binds to the ATP-binding site of BTK, thereby inhibiting its activity and downstream signaling. BTK is a key mediator of BCR signaling, which is essential for the survival and proliferation of B cells. Inhibition of BTK by this compound leads to decreased activation of downstream signaling pathways, such as PI3K/AKT and NF-κB, and induction of apoptosis in B cells.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit BTK in B cells, without affecting other kinases in the same family, such as Tec and Itk. In preclinical models, this compound has been shown to induce apoptosis in B cells, leading to a reduction in tumor burden in B-cell malignancies. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in preclinical models of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-isopropyl-4-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide is its potent and selective inhibition of BTK, which makes it a promising therapeutic agent for B-cell malignancies and autoimmune diseases. Another advantage is its oral bioavailability and favorable pharmacokinetic properties, which make it suitable for chronic dosing in patients. One limitation of this compound is its potential for off-target effects, which may lead to toxicity in non-B-cell tissues. Another limitation is the potential for drug resistance, which may develop over time in patients.
Zukünftige Richtungen
For research on 3-isopropyl-4-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide include clinical trials in patients with B-cell malignancies and autoimmune diseases. These trials will evaluate the safety and efficacy of this compound in humans, as well as its pharmacokinetic and pharmacodynamic properties. Other future directions include the development of combination therapies with this compound and other targeted agents, such as PI3K inhibitors or immune checkpoint inhibitors. Additionally, further research is needed to understand the mechanisms of drug resistance to this compound, and to develop strategies to overcome this resistance.
Synthesemethoden
The synthesis of 3-isopropyl-4-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide involves several steps, starting from commercially available starting materials. The first step is the preparation of 3-isopropyl-4-propoxybenzenesulfonyl chloride, which is then reacted with 2-pyridinemethanol to form the intermediate this compound. The final step involves the purification of the compound using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-isopropyl-4-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, this compound has demonstrated potent and selective inhibition of BTK, leading to inhibition of BCR signaling and induction of apoptosis in B cells. This compound has also shown efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.
Eigenschaften
Molekularformel |
C18H24N2O3S |
|---|---|
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
3-propan-2-yl-4-propoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C18H24N2O3S/c1-4-11-23-18-9-8-16(12-17(18)14(2)3)24(21,22)20-13-15-7-5-6-10-19-15/h5-10,12,14,20H,4,11,13H2,1-3H3 |
InChI-Schlüssel |
HSLLVMNNYQIKLW-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)C(C)C |
Kanonische SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B272397.png)

